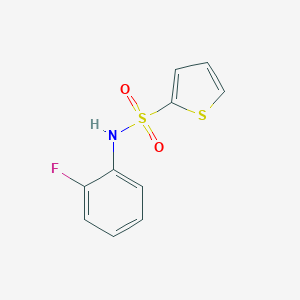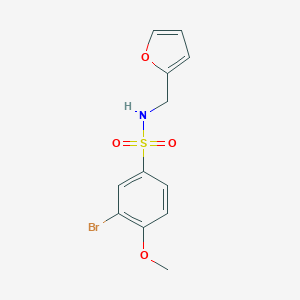![molecular formula C24H18ClF3N4O4S B299301 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299301.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide, also known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling pathways. By inhibiting PTPs, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis. N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), a protein that promotes the growth of new blood vessels.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, including protein kinase C (PKC) and matrix metalloproteinases (MMPs). N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has also been shown to modulate the activity of ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide in lab experiments is its specificity for PTPs, which allows for the selective inhibition of specific signaling pathways. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide could focus on its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies could explore the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, research could focus on developing more efficient synthesis methods for N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide to improve its accessibility and affordability for researchers.
Métodos De Síntesis
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-hydrazinyl-N-(4-nitrophenyl)acetamide. This reaction results in the formation of N-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-{2-[4-nitrobenzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide. The nitro group in this compound is then reduced to an amino group, followed by the reaction with cyanomethoxybenzaldehyde to form N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C24H18ClF3N4O4S |
Peso molecular |
550.9 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClF3N4O4S/c25-22-11-8-18(14-21(22)24(26,27)28)32(37(34,35)20-4-2-1-3-5-20)16-23(33)31-30-15-17-6-9-19(10-7-17)36-13-12-29/h1-11,14-15H,13,16H2,(H,31,33)/b30-15+ |
Clave InChI |
FQDCEEJCNJRXSQ-FJEPWZHXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC#N)C3=CC(=C(C=C3)Cl)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC(=C(C=C3)Cl)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B299221.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)




